[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
CAS No.: 937668-37-6
Cat. No.: VC5945007
Molecular Formula: C11H11NO2S
Molecular Weight: 221.27
* For research use only. Not for human or veterinary use.
![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol - 937668-37-6](/images/structure/VC5945007.png)
Specification
CAS No. | 937668-37-6 |
---|---|
Molecular Formula | C11H11NO2S |
Molecular Weight | 221.27 |
IUPAC Name | [2-(4-methoxyphenyl)-1,3-thiazol-5-yl]methanol |
Standard InChI | InChI=1S/C11H11NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-6,13H,7H2,1H3 |
Standard InChI Key | IRMQVKDKXVMCHU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NC=C(S2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol (CAS No. 937668-37-6) possesses the molecular formula C₁₁H₁₁NO₂S and a molecular weight of 221.28 g/mol . The compound’s IUPAC name derives from its core thiazole ring substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a hydroxymethyl group.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₁NO₂S | |
Molecular Weight | 221.28 g/mol | |
CAS Registry Number | 937668-37-6 | |
Hazard Classification | Irritant |
Structural Analysis
The thiazole ring’s electron-rich nature, combined with the electron-donating methoxy group (-OCH₃) on the phenyl substituent, creates a conjugated system that may enhance stability and intermolecular interactions. The hydroxymethyl (-CH₂OH) group at position 5 introduces hydrogen-bonding capability, potentially influencing solubility and biological activity.
Synthesis and Production
Synthetic Routes
While explicit protocols for [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol remain undocumented in open literature, its synthesis likely follows established thiazole formation strategies:
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Hantzsch Thiazole Synthesis: Condensation of α-halo ketones with thioamides or thioureas.
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Cyclization of Thioesters: Utilizing Lawesson’s reagent or phosphorus pentasulfide to form the thiazole ring.
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Post-Functionalization: Hydroxymethylation via reduction of ester or aldehyde intermediates.
Industrial-scale production data are unavailable, but commercial suppliers like Matrix Scientific and Reagentia offer the compound at research-grade purity (≥95%) in quantities up to 5 g .
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
Matrix Scientific | ≥95% | 500 mg | 606.15 |
Reagentia | ≥95% | 5 g | N/A |
Research Challenges and Future Directions
Knowledge Gaps
Current limitations include:
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No published crystal structure or spectroscopic data
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Undocumented solubility and stability profiles
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Absence of in vitro/in vivo biological testing
Recommended Studies
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Synthetic Optimization: Develop high-yield routes using green chemistry principles.
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Structure-Activity Relationships: Compare bioactivity with analogs like [2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol.
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Computational Modeling: Predict pharmacokinetic properties using QSAR models.
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